β3-Adrenergic Receptor Agonist Potency Comparison (Direct Scaffold Analog)
While direct β3-adrenergic activity data for the title benzaldehyde compound is not publicly reported, its immediate des-formyl analog (amine-linked piperidine at position 4, preserving the 5-(4-fluorophenyl)thieno[2,3-d]pyrimidine core) displays potent agonist activity at the human β3-adrenergic receptor with an EC50 of 10 nM and a binding Ki of 23 nM [1]. This activity profile is absent in the corresponding β1-biased analog (BDBM50328295), which exhibits a substantially weaker Ki of 600 nM at the β1 receptor [2]. The data indicate that the 5-(4-fluorophenyl)-thieno[2,3-d]pyrimidine pharmacophore intrinsically favors β3 over β1 receptor engagement by approximately 26-fold when comparing binding affinity (Ki of 23 nM vs. 600 nM). The benzaldehyde derivative, as a synthetic precursor to these active scaffolds, inherits this pharmacophoric architecture and enables the generation of hydrazone-linked analogs for further optimization.
| Evidence Dimension | Human β3-adrenergic receptor binding affinity (Ki) and functional agonism (EC50) |
|---|---|
| Target Compound Data | EC50: 10 nM; Ki: 23 nM (measured for 1-(1-(5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperidin-4-ylamino)-3-phenoxypropan-2-ol, the des-formyl, 4-piperidine-amine analog) |
| Comparator Or Baseline | Ki: 600 nM for 4-(3-(1-(5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperidin-4-ylamino)propyl)phenol (BDBM50328295) at human β1-adrenergic receptor |
| Quantified Difference | Approximately 26-fold higher affinity for β3 over β1 within the 5-(4-fluorophenyl) scaffold series (23 nM vs. 600 nM Ki) |
| Conditions | Radioligand displacement assay using [125I]-cyanopindolol on human recombinant adrenergic beta3 receptor expressed in CHO cells (Ki); cAMP HTRF functional assay in CHO cells (EC50). |
Why This Matters
For programs targeting β3-adrenergic receptors (e.g., overactive bladder, metabolic disorders), the scaffold's intrinsic β3 preference demonstrated by the immediate analog reduces the risk of β1-mediated cardiovascular off-target effects, making this benzaldehyde precursor a strategic procurement choice to access a β3-biased chemical series.
- [1] BindingDB BDBM50328296 (CHEMBL1257915). Agonist activity at human recombinant adrenergic beta3 receptor: EC50 = 10 nM, Ki = 23 nM. ChEMBL/ BindingDB. View Source
- [2] BindingDB BDBM50328295 (CHEMBL1257914). Agonist activity at human recombinant adrenergic beta-1 receptor: Ki = 600 nM, EC50 = 6.30 nM. ChEMBL/ BindingDB. View Source
